2-Methoxyphenylacetone is an organic compound with the molecular formula C10H12O2 and a molecular weight of approximately 164.20 g/mol. It is recognized by its IUPAC name, 2-methoxy-1-phenylethanone, and has a structure characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetone moiety. This compound is often utilized in various synthetic applications due to its versatile reactivity and functional groups.
There is no current data available regarding a specific mechanism of action for 2-Methoxyphenylacetone in biological systems.
There are several methods for synthesizing 2-methoxyphenylacetone:
These methods highlight the compound's synthetic versatility and its utility in generating various derivatives.
2-Methoxyphenylacetone finds applications in multiple fields:
Interaction studies involving 2-methoxyphenylacetone primarily focus on its reactivity with other chemical species. For instance, it has been shown to interact with various nucleophiles due to the electrophilic nature of its carbonyl group. Additionally, investigations into its interactions with biological targets could provide insights into its potential therapeutic uses.
Several compounds share structural similarities with 2-methoxyphenylacetone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methoxyphenylacetone | C10H12O2 | Similar structure but with a methoxy group at position 1. |
4-Methoxyphenylacetone | C10H12O2 | Methoxy group at position 4; different reactivity profile. |
Anisole (Methoxybenzene) | C7H8O | A simpler structure without the acetone moiety; used as a solvent and precursor. |
Uniqueness: What sets 2-methoxyphenylacetone apart is its specific positioning of the methoxy group and the acetone functionality, which influences its reactivity and applications in synthetic chemistry compared to its analogs.
2-Methoxyphenylacetone (CAS 5211-62-1), also known as o-methoxyphenylacetone, emerged as a structurally significant compound in mid-20th-century organic chemistry. While its precise discovery timeline remains undocumented, early synthetic routes were reported in the 1950s, including methods involving palladium-catalyzed reactions of 3-phenylpropylene with alkyl nitrites. The compound gained attention as an intermediate in pharmaceutical synthesis, particularly for chiral amines and β-adrenergic antagonists. Its structural relationship to mescaline precursors further underscored its relevance in alkaloid research.
2-Methoxyphenylacetone serves as a versatile synthon due to:
As a methoxy-substituted phenylacetone, it exhibits distinct properties compared to isomers:
The ortho-substitution induces steric hindrance, reducing crystallization tendency compared to para-isomers.
The International Union of Pure and Applied Chemistry systematic name for 2-Methoxyphenylacetone is 1-(2-methoxyphenyl)propan-2-one [1] [2] [3]. This nomenclature reflects the compound's structural composition, indicating the presence of a propan-2-one (acetone) group attached to a 2-methoxyphenyl substituent [4] [5]. The systematic naming convention follows standard International Union of Pure and Applied Chemistry guidelines for ketone nomenclature, where the ketone functionality is designated as propan-2-one, and the aromatic substituent is identified as 2-methoxyphenyl [6] [7].
Alternative systematic nomenclatures include 2-Propanone, 1-(2-methoxyphenyl)-, which represents an index-based naming approach commonly used in chemical databases [1] [8] [9]. This naming system prioritizes the ketone functionality (2-propanone) while specifying the position and nature of the aromatic substituent [10] [11].
2-Methoxyphenylacetone is known by numerous common names and trade designations in chemical commerce and research applications [1] [9]. The most frequently encountered common names include o-Anisylacetone, which reflects the compound's structural relationship to anisole (methoxybenzene) [8] [12] [13]. The prefix "o-" indicates the ortho position of the methoxy group relative to the acetone substituent [14] [10].
Additional common names include 2-Acetonylanisole, emphasizing the acetonyl group attachment to the anisole ring system [1] [15] [13]. The designation o-Methoxy phenyl acetone is also widely used, providing a descriptive name that clearly identifies the functional groups present [8] [9] [14].
Commercial suppliers utilize various trade designations for this compound, including 2-Methoxybenzyl methyl ketone, which describes the compound as a methyl ketone with a 2-methoxybenzyl substituent [12] [13] [16]. Other trade names include o-Methoxyphenylaceton and Acetonylanisole [8] [17] [18].
Common Name Category | Specific Designations | Usage Context |
---|---|---|
Anisole-based names | o-Anisylacetone, 2-Acetonylanisole | Chemical suppliers, research literature [8] [15] [13] |
Descriptive names | o-Methoxy phenyl acetone, 2-methoxyphenyl acetone | Academic publications, databases [1] [9] [14] |
Ketone-based names | 2-Methoxybenzyl methyl ketone | Commercial catalogs, synthesis references [12] [13] [16] |
2-Methoxyphenylacetone is systematically cataloged across multiple chemical registry systems with specific identification numbers [1] [2] [10]. The Chemical Abstracts Service Registry Number is 5211-62-1, serving as the primary international identifier for this compound [1] [2] [4]. This number provides unambiguous identification across chemical databases and regulatory systems worldwide [10] [18] [7].
The European Community Number (European Inventory of Existing Commercial Chemical Substances) is 226-008-6, which classifies the compound within European chemical regulations [1] [9] [18]. The United States Food and Drug Administration Unique Ingredient Identifier is C38517JK47, used in pharmaceutical and regulatory contexts [1] [9] [5].
Database-specific identifiers include the Molecular Design Limited Number MFCD00008770, utilized in chemical inventory systems [1] [12] [10]. The Distributed Structure-Searchable Toxicity Substance Identifier is DTXSID20200121, employed by the United States Environmental Protection Agency for chemical tracking [1] [9]. The corresponding Distributed Structure-Searchable Toxicity Compound Identifier is DTXCID20122612 [1].
Additional registry numbers include the Reaxys Registry Number 2502308, used in the Reaxys chemical database system [15] [10]. The Nikkaji Number J208.720K represents the compound in Japanese chemical databases [1] [2]. The PubChem Compound Identifier is 78887, providing access to comprehensive chemical information [3] [14] [11].
Registry System | Identifier | Authority/Organization |
---|---|---|
Chemical Abstracts Service | 5211-62-1 | American Chemical Society [1] [2] [4] |
European Community Number | 226-008-6 | European Chemicals Agency [1] [9] [18] |
United States Food and Drug Administration Unique Ingredient Identifier | C38517JK47 | Food and Drug Administration [1] [9] [5] |
Molecular Design Limited | MFCD00008770 | Chemical database systems [1] [12] [10] |
Distributed Structure-Searchable Toxicity | DTXSID20200121 | Environmental Protection Agency [1] [9] |
Reaxys Registry | 2502308 | Elsevier [15] [10] |
PubChem Compound Identifier | 78887 | National Center for Biotechnology Information [3] [14] [11] |
The molecular formula of 2-Methoxyphenylacetone is C₁₀H₁₂O₂, indicating ten carbon atoms, twelve hydrogen atoms, and two oxygen atoms [1] [2] [5]. The molecular weight is precisely 164.2011 atomic mass units [2] [4] [7]. The compound exhibits achiral stereochemistry with no defined stereocenters or E/Z centers [5].
The structural formula reveals a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position and an acetonyl group (-CH₂COCH₃) at the adjacent carbon [1] [2] [6]. The methoxy substituent contributes to the compound's electronic properties through its electron-donating characteristics, while the carbonyl group provides electrophilic reactivity [7] [11].
The compound demonstrates specific geometric parameters characteristic of aromatic ketones [5] [19]. The benzene ring maintains planarity with standard carbon-carbon bond lengths, while the acetonyl side chain exhibits tetrahedral geometry around the methylene carbon and trigonal planar geometry around the carbonyl carbon [7] [6].
Physical state characterization indicates that 2-Methoxyphenylacetone exists as a liquid at standard temperature and pressure [15] [10] [11]. The compound exhibits a colorless to light yellow appearance, with refractive index values ranging from 1.5225 to 1.5265 at 20°C [20] [10]. The specific gravity is reported as 1.067, indicating greater density than water [15] [13] [21].
The International Chemical Identifier for 2-Methoxyphenylacetone is InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3 [2] [4] [5]. This identifier provides a standardized method for representing the compound's molecular structure and connectivity [7] [6]. The International Chemical Identifier system encodes structural information including atomic connectivity, hydrogen distribution, and stereochemical configuration [1] [2].
The corresponding International Chemical Identifier Key is GMBFNZCPZFVKAT-UHFFFAOYSA-N [1] [2] [3]. This hashed representation of the International Chemical Identifier provides a fixed-length string identifier that facilitates database searches and cross-referencing [4] [5] [7]. The International Chemical Identifier Key consists of three hyphen-separated blocks, with the first block representing molecular connectivity, the second block indicating stereochemistry, and the third block specifying isotopic composition [2] [6].
The standardized International Chemical Identifier format ensures consistent representation across chemical databases and literature [1] [4] [5]. The identifier encodes the molecular framework systematically, beginning with the molecular formula specification and proceeding through connectivity descriptions [2] [7] [6].
The Simplified Molecular Input Line Entry System notation for 2-Methoxyphenylacetone is CC(=O)CC1=CC=CC=C1OC [3] [5] [11]. This linear notation provides a compact representation of the molecular structure suitable for database storage and computational applications [1] [19]. The notation begins with the acetonyl group (CC(=O)C), followed by the methylene bridge (C), and concludes with the methoxybenzene ring system (C1=CC=CC=C1OC) [5] [7].
The Simplified Molecular Input Line Entry System notation utilizes standard conventions for representing aromatic rings, with the benzene ring designated by the cyclic structure C1=CC=CC=C1 [3] [11] [19]. The methoxy substituent is represented as OC, attached directly to the aromatic carbon [5] [7]. The ketone functionality is encoded as C(=O), indicating the carbonyl double bond [1] [2].
Alternative Simplified Molecular Input Line Entry System representations include COC1=CC=CC=C1CC(C)=O, which begins with the methoxy group and progresses through the aromatic system to the acetonyl substituent [5] [11]. Both notations are chemically equivalent and provide identical structural information through different traversal paths [3] [7] [19].
2-Methoxyphenylacetone represents a structurally significant organic compound characterized by its unique molecular architecture combining aromatic and aliphatic functionalities [1] [2]. The compound possesses the molecular formula C₁₀H₁₂O₂ with a molecular weight of 164.20 g/mol [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(2-methoxyphenyl)propan-2-one [1] [3], reflecting its systematic structural organization.
The molecular configuration features a benzene ring substituted with a methoxy group at the ortho position (carbon-2), connected through a methylene bridge to a ketone functionality [1] [4]. This arrangement creates a distinctive structural motif where the aromatic system directly influences the electronic properties of the carbonyl group through proximity effects [5]. The compound exhibits achiral characteristics with zero defined stereocenters and no optical activity [5], indicating a symmetric molecular framework that lacks stereochemical complexity.
The InChI Key identification GMBFNZCPZFVKAT-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1] [5], enabling precise identification in chemical databases and computational systems. The Standard InChI representation InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3 systematically describes the connectivity pattern and hydrogen distribution within the molecular framework [1].
The molecular architecture of 2-Methoxyphenylacetone encompasses diverse bond types that collectively define its three-dimensional structure and chemical reactivity patterns. The aromatic benzene ring maintains characteristic carbon-carbon bond lengths of approximately 1.40 Å with delocalized electron density distributed across the conjugated system [6]. These aromatic bonds exhibit intermediate character between single and double bonds, contributing to the overall stability of the molecular framework.
The methoxy functional group introduces a critical carbon-oxygen single bond with a typical length of 1.43 Å and bond strength of approximately 360 kJ/mol. This bond demonstrates polar characteristics due to the electronegativity difference between carbon and oxygen atoms, influencing the electronic distribution throughout the aromatic system [7]. The methoxy group adopts a preferred coplanar orientation with the benzene ring, facilitating conjugative interactions that enhance electron density at the ortho and para positions [7].
The ketone functionality represents the most reactive center within the molecular structure, featuring a carbon-oxygen double bond with a characteristic length of 1.22 Å and substantial bond strength of 745 kJ/mol. The carbonyl carbon exhibits trigonal planar geometry with bond angles approaching 120°, consistent with sp² hybridization patterns [6]. This geometric arrangement positions the carbonyl oxygen for optimal orbital overlap and facilitates nucleophilic attack at the electron-deficient carbon center.
The methylene bridge connecting the aromatic ring to the ketone group demonstrates tetrahedral geometry with sp³ hybridization and bond angles of approximately 109.5°. This structural feature provides conformational flexibility while maintaining electronic communication between the aromatic and carbonyl systems through sigma bond interactions.
The methoxy substituent in 2-Methoxyphenylacetone functions as a powerful electron-donating group when positioned at the ortho location relative to the aromatic ring [7]. This functional group contributes a lone pair of electrons from the oxygen atom into the aromatic π-system through resonance effects, significantly increasing electron density at specific ring positions [7]. The methoxy group demonstrates characteristic infrared absorption near 2835 cm⁻¹, providing a diagnostic spectroscopic signature for compound identification [8].
The geometric configuration of the methoxy group favors a coplanar arrangement with the benzene ring plane, maximizing orbital overlap and resonance stabilization [7]. This preferred conformation requires an energy barrier of approximately 12-15 kJ/mol for rotation about the carbon-oxygen bond, indicating moderate conformational restriction due to conjugative interactions . The methoxy oxygen exhibits sp³ hybridization with a bent molecular geometry and bond angles near 109.5° [7].
Biosynthetic pathways in natural systems frequently involve O-methyltransferase enzymes that catalyze the formation of methoxy groups through methylation of phenolic hydroxyl groups [7]. The methoxy functionality in 2-Methoxyphenylacetone can undergo various chemical transformations including demethylation reactions under acidic conditions or metal-catalyzed coupling reactions that utilize the electron-rich aromatic system [7].
The ketone group in 2-Methoxyphenylacetone represents the primary site of chemical reactivity and displays characteristic carbonyl stretching vibrations near 1715 cm⁻¹ in infrared spectroscopy [2] [10]. This functional group demonstrates strong electron-withdrawing properties through both inductive and resonance effects, creating an electron-deficient carbon center susceptible to nucleophilic attack [6]. The ketone carbon exhibits sp² hybridization with trigonal planar geometry and bond angles approaching 120° [6].
The carbonyl oxygen possesses two lone pairs of electrons that contribute to the polar character of the carbon-oxygen double bond and influence molecular interactions through hydrogen bonding capabilities [6]. The ketone functionality demonstrates characteristic reactivity patterns including nucleophilic addition reactions with various reagents such as hydrides, organometallic compounds, and nitrogen-containing nucleophiles [6].
Spectroscopic analysis reveals that the ketone group produces distinctive signals in ¹H NMR spectroscopy for the adjacent methyl group, typically appearing as a singlet near 2.1-2.3 ppm due to the deshielding effect of the carbonyl carbon [11]. The ¹³C NMR spectrum displays the carbonyl carbon signal significantly downfield, usually between 200-210 ppm, reflecting the reduced electron density at this position [11].
The electronic structure of the ketone functionality involves π-orbital interactions that extend conjugation with the aromatic system through the methylene bridge. This extended conjugation moderately stabilizes the molecular structure while maintaining the electrophilic character essential for chemical reactivity [6].
Conformational analysis of 2-Methoxyphenylacetone reveals complex intramolecular interactions that determine the preferred three-dimensional molecular arrangements. Computational studies using nuclear Overhauser effect spectroscopy indicate that the 2-methoxyphenyl group adopts a gauche conformation relative to the ketone functionality, minimizing steric interactions while optimizing electronic overlap .
The methylene bridge demonstrates conformational flexibility with energy barriers of approximately 3-5 kJ/mol for rotation about the carbon-carbon single bonds . This flexibility allows the molecule to adopt multiple conformational states in solution, with the preferred conformations balancing steric hindrance, electronic conjugation, and dipole-dipole interactions .
Rotational barriers around the aromatic-aliphatic carbon-carbon bond approach 8-10 kJ/mol, indicating moderate restriction due to conjugative effects between the aromatic π-system and the carbonyl group . The methoxy group orientation requires approximately 12-15 kJ/mol for rotation about the carbon-oxygen bond, reflecting the significance of resonance stabilization with the aromatic ring .
Extended conformations predominate in solution due to the favorable balance between electronic stabilization and minimized steric repulsion. These conformational preferences significantly influence the compound's physical properties, chemical reactivity, and molecular recognition patterns in biological systems .
The electronic structure of 2-Methoxyphenylacetone demonstrates complex orbital interactions that define its chemical behavior and spectroscopic properties. The aromatic benzene ring maintains a delocalized π-electron system with six electrons distributed across six sp² hybridized carbon atoms [6]. This electron delocalization creates characteristic aromatic stability while providing sites for electrophilic substitution reactions [6].
The methoxy substituent contributes additional electron density to the aromatic system through mesomeric effects, particularly enhancing electron availability at the ortho and para positions relative to the methoxy group [7]. This electron donation creates a nucleophilic character at specific ring positions while simultaneously activating the aromatic system toward electrophilic attack [7].
Molecular orbital calculations reveal that the highest occupied molecular orbital primarily localizes on the aromatic ring with significant contributions from the methoxy oxygen lone pairs [12]. The lowest unoccupied molecular orbital demonstrates substantial character on the ketone carbon, consistent with its electrophilic reactivity patterns [12].
Dipole moment calculations indicate a significant molecular dipole arising from the polar carbon-oxygen bonds in both the methoxy and ketone functionalities. The overall molecular dipole influences intermolecular interactions, solubility patterns, and spectroscopic behavior [12].
Bonding patterns throughout the molecular structure reflect the interplay between σ-framework stability and π-system reactivity. The aromatic carbon-carbon bonds demonstrate partial double-bond character due to electron delocalization, while the aliphatic bonds maintain typical single-bond characteristics with tetrahedral geometries [6].
Irritant